2-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features both piperidine and tetrahydroisoquinoline moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the piperidine and tetrahydroisoquinoline precursors. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The piperidine moiety can be introduced through various amination reactions, often involving the use of piperidine and suitable electrophiles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkylated, or acylated products .
Scientific Research Applications
2-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine moiety, such as piperidinones and spiropiperidines.
Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline core, such as 3,4-dihydroisoquinolines.
Uniqueness
2-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combined piperidine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(24-15-12-19-6-2-3-7-21(19)17-24)20-10-8-18(9-11-20)16-23-13-4-1-5-14-23/h2-3,6-11H,1,4-5,12-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRBPSNABNTFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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